molecular formula C17H12ClNO4 B3973907 Quinolin-8-yl 1,3-benzodioxole-5-carboxylate;hydrochloride

Quinolin-8-yl 1,3-benzodioxole-5-carboxylate;hydrochloride

Cat. No.: B3973907
M. Wt: 329.7 g/mol
InChI Key: YLXFJTNADUWZOK-UHFFFAOYSA-N
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Description

Quinolin-8-yl 1,3-benzodioxole-5-carboxylate;hydrochloride is a complex organic compound that combines the structural features of quinoline and benzodioxole Quinoline is an aromatic nitrogen-containing heterocyclic compound, while benzodioxole is a methylenedioxy-substituted benzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 1,3-benzodioxole-5-carboxylate typically involves the condensation of quinoline derivatives with benzodioxole carboxylic acid. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with glycerol and sulfuric acid to form the quinoline ring . The benzodioxole moiety can be introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing catalysts to enhance reaction efficiency and yield. Solvent-free conditions or the use of green solvents may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yl 1,3-benzodioxole-5-carboxylic acid, while reduction may produce the corresponding alcohol .

Scientific Research Applications

Quinolin-8-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 1,3-benzodioxole-5-carboxylate is unique due to its combined quinoline and benzodioxole structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

quinolin-8-yl 1,3-benzodioxole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4.ClH/c19-17(12-6-7-13-15(9-12)21-10-20-13)22-14-5-1-3-11-4-2-8-18-16(11)14;/h1-9H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXFJTNADUWZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC4=C3N=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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